1-Indanone-6-carboxylic acid

Description

The exact mass of the compound 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

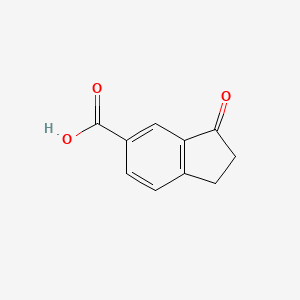

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-dihydroindene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIABIACQHKYEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491980 | |

| Record name | 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60031-08-5 | |

| Record name | 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Indanone-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Indanone-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Indanone-6-carboxylic acid, a bifunctional molecule incorporating a cyclic ketone and a carboxylic acid, represents a versatile scaffold in medicinal chemistry and organic synthesis. Its rigid framework and the orthogonal reactivity of its functional groups make it an attractive starting material for the synthesis of a diverse range of bioactive molecules and complex chemical architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 60031-08-5) possesses a fused ring system consisting of a benzene ring and a cyclopentanone ring, with a carboxylic acid group attached to the 6-position of the indanone core.[1]

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 60031-08-5 | [2] |

| Appearance | Light brown solid | [2] |

| Purity | Typically ≥98% | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through an intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propionic acid.[2] This method offers a high yield and a straightforward workup procedure.

Reaction Scheme

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Materials:

-

3-(4-carboxyphenyl)propionic acid (5 g, 0.026 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (25 g, 0.187 mol)

-

Sodium Chloride (NaCl) (2.5 g)

-

6M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

-

Ice

Procedure:

-

Reaction Setup: In a 100 mL flask equipped with a condenser and an internal thermometer, combine 3-(4-carboxyphenyl)propionic acid, fresh anhydrous AlCl₃, and NaCl.[2]

-

Mixing and Heating: Thoroughly mix the solids by shaking the flask. Heat the mixture in an oil bath set to 190°C. The internal temperature should be maintained at or above 180°C for 1 hour. During this time, the solid mixture will melt into a dark brown liquid.[2]

-

Quenching: After 1 hour, cool the reaction mixture to room temperature. Carefully pour the cooled mixture into a 2000 mL beaker containing ice and water.[2]

-

Extraction: To the beaker, add 180 mL of 6M HCl and 250 mL of EtOAc. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three more times with 200 mL of EtOAc each.[2]

-

Washing and Drying: Combine all the organic layers and wash sequentially with 2M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄.[2]

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light brown solid (expected yield: ~90%). The crude product can often be used directly in subsequent synthetic steps.[2]

Causality Behind Experimental Choices:

-

Anhydrous AlCl₃: Acts as a Lewis acid catalyst to activate the carboxylic acid for intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). A large excess is used to drive the reaction to completion.

-

NaCl: Is added to lower the melting point of the AlCl₃ mixture, creating a molten salt flux that improves mixing and heat transfer.

-

High Temperature: Provides the necessary activation energy for the cyclization reaction.

-

HCl Wash: Neutralizes any remaining AlCl₃ and protonates the carboxylate to the free carboxylic acid.

-

Brine Wash: Removes any residual water from the organic layer.

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.2 ppm |

| -CH₂- (alpha to C=O) | δ 2.9 - 3.2 ppm | |

| -CH₂- (beta to C=O) | δ 2.6 - 2.8 ppm | |

| Carboxylic Acid Proton | δ 10 - 13 ppm (broad) | |

| ¹³C NMR | Carbonyl Carbon (Ketone) | δ 195 - 205 ppm |

| Carbonyl Carbon (Acid) | δ 170 - 180 ppm | |

| Aromatic Carbons | δ 125 - 150 ppm | |

| Aliphatic Carbons | δ 25 - 40 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) |

| C=O Stretch (Ketone) | 1690 - 1710 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ | |

| C-O Stretch | 1210 - 1320 cm⁻¹ | |

| Aromatic C=C Stretch | ~1600 cm⁻¹ |

Mass Spectrometry

Predicted mass-to-charge ratios for various adducts of this compound can be valuable for its identification in mass spectrometry analysis.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.05463 |

| [M+Na]⁺ | 199.03657 |

| [M-H]⁻ | 175.04007 |

| [M]⁺ | 176.04680 |

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the carboxylic acid. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in drug discovery and organic synthesis. The parent 1-indanone structure is a known intermediate in the synthesis of various pharmaceutical drugs.[4]

Reactivity of the Ketone Group

The ketone at the 1-position is susceptible to nucleophilic attack and can undergo a variety of standard ketone reactions:

-

Reduction: Can be selectively reduced to the corresponding alcohol (1-hydroxyindan-6-carboxylic acid) using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Can be converted to an amine through reaction with an amine in the presence of a reducing agent.

-

Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

-

Aldol Condensation: The α-protons are acidic and can participate in aldol-type reactions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can be transformed into a variety of derivatives:

-

Esterification: Can be converted to esters by reaction with an alcohol under acidic conditions (Fischer esterification).

-

Amide Formation: Can be activated (e.g., with thionyl chloride to form the acid chloride) and then reacted with an amine to form an amide.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Applications in Drug Development

The 1-indanone scaffold is present in numerous biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[5] The presence of the carboxylic acid handle on this compound provides a convenient point for modification and derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of 1-indanone have shown promise as anti-inflammatory agents.

Safety and Handling

Hazard Statements:

-

H301 (97.4%): Toxic if swallowed [Danger Acute toxicity, oral]

-

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

-

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

-

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its straightforward, high-yielding synthesis and the presence of two key functional groups open up a wide array of possibilities for creating complex and potentially bioactive molecules. While detailed experimental spectroscopic data is not widely published, its chemical properties can be reliably predicted based on its structure. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.

References

An In-Depth Technical Guide to the Synthesis of 1-Indanone-6-carboxylic acid from 3-(4-carboxyphenyl)propionic acid

<_-3a_bd>

Introduction

The 1-indanone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its significance is underscored by its presence in drugs like donepezil, a primary treatment for Alzheimer's disease.[2] The versatile nature of the indanone scaffold allows for diverse functionalization, making it a valuable building block in the development of novel therapeutics targeting a range of neurodegenerative disorders.[2][3] This guide provides a comprehensive technical overview of a robust and widely employed method for synthesizing a key derivative, 1-indanone-6-carboxylic acid, through the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propionic acid.

This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and critical parameters that govern the success of this transformation.

The Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound from 3-(4-carboxyphenyl)propionic acid is a classic example of an intramolecular Friedel-Crafts acylation.[1] This reaction involves an electrophilic aromatic substitution where the carboxylic acid moiety, activated by a strong acid, cyclizes onto the aromatic ring to form the characteristic five-membered ketone ring of the indanone core.[1][4]

Reaction Mechanism

The generally accepted mechanism for this transformation proceeds through the following key steps:

-

Activation of the Carboxylic Acid: In the presence of a strong Brønsted or Lewis acid catalyst, the carboxylic acid is activated to form a highly electrophilic acylium ion intermediate.[1][5]

-

Intramolecular Electrophilic Attack: The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular fashion.[1]

-

Deprotonation and Aromatization: The final step involves the loss of a proton from the aromatic ring to restore its aromaticity, yielding the stable this compound product.[1]

The choice of acid catalyst is critical and significantly influences the reaction efficiency and conditions.

Catalyst Systems: A Comparative Overview

Several acid catalysts can be employed for this intramolecular Friedel-Crafts acylation, each with its own advantages and considerations.

| Catalyst System | Description | Key Advantages |

| Polyphosphoric Acid (PPA) | A viscous liquid mixture of phosphoric acid and phosphorus pentoxide, PPA is a powerful dehydrating agent and a strong mineral acid.[6] | Effective for cyclization of acids onto aromatic rings.[6] |

| Eaton's Reagent | A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH), it is a potent superacid catalyst and dehydrating agent.[7][8] | Often allows for milder reaction conditions and has lower viscosity compared to PPA, simplifying handling.[7][9] |

| Aluminum Chloride (AlCl₃) | A classic and potent Lewis acid catalyst for Friedel-Crafts reactions.[5][10] | Highly effective, often used in conjunction with the corresponding acyl chloride. |

| Niobium Pentachloride (NbCl₅) | A versatile Lewis acid that can act as both a reagent to in-situ generate the acyl chloride and as a catalyst for the cyclization.[3][11] | Enables a one-step synthesis from the carboxylic acid under mild conditions.[3][11] |

Experimental Protocol: Synthesis of this compound

The following protocol details a common and effective method for the synthesis of this compound using a potent acid catalyst system.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 3-(4-carboxyphenyl)propionic acid | 38628-51-2 | C₁₀H₁₀O₄ | Starting material |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | AlCl₃ | Anhydrous, freshly opened or stored under inert atmosphere |

| Sodium Chloride (NaCl) | 7647-14-5 | NaCl | Reagent grade |

| 6M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Aqueous solution |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Reagent grade |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser and an internal thermometer, combine 3-(4-carboxyphenyl)propionic acid (5 g, 0.026 mol), fresh anhydrous aluminum chloride (25 g, 0.187 mol), and sodium chloride (2.5 g).[12]

-

Mixing and Heating: Briefly shake the flask to ensure thorough mixing of the solids.[12] Heat the mixture in an oil bath set to 190°C. The internal temperature of the reaction should be maintained at or above 180°C for 1 hour. During this time, the solid mixture will melt to form a dark brown liquid.[12]

-

Work-up and Extraction: After the reaction is complete, cool the mixture and carefully pour it into a 2000 mL beaker containing ice and water.[12][13] Add 180 mL of 6M HCl and 250 mL of ethyl acetate and transfer the mixture to a separatory funnel.[12][13] Separate the layers and extract the aqueous layer with ethyl acetate (3 x 200 mL).[12][13]

-

Washing and Drying: Combine the organic layers and wash sequentially with 2M HCl, water, and brine.[12][13] Dry the organic layer over anhydrous magnesium sulfate.[12][13]

-

Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light brown solid.[12][13] A typical yield for this procedure is approximately 90%.[12]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Melting Point: 256-260 °C[12]

-

Appearance: White to off-white solid[12]

-

Spectroscopic Methods: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the molecular structure.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: A step-by-step workflow for the synthesis of this compound.

Causality in Experimental Choices

The selection of each reagent and condition in this synthesis is deliberate and grounded in chemical principles to maximize yield and purity.

-

Anhydrous Conditions: The use of fresh, anhydrous aluminum chloride is paramount. AlCl₃ is highly hygroscopic, and any moisture will react with it, reducing its catalytic activity and potentially leading to undesired side reactions.

-

Sodium Chloride Additive: The addition of sodium chloride creates a molten salt eutectic mixture with AlCl₃. This lowers the melting point of the reaction mixture, facilitating a more homogeneous reaction at a lower temperature than would be possible with AlCl₃ alone.

-

High Temperature: The elevated reaction temperature is necessary to overcome the activation energy for both the formation of the acylium ion and the subsequent intramolecular electrophilic aromatic substitution.

-

Acidic Work-up: The initial quench with ice and water hydrolyzes the aluminum salts. The subsequent addition of hydrochloric acid ensures that the carboxylic acid product remains protonated and soluble in the organic layer, facilitating its extraction.

Conclusion

The intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propionic acid is a reliable and high-yielding method for the synthesis of this compound. This technical guide has provided a detailed protocol, mechanistic insights, and a rationale for the experimental choices, equipping researchers and drug development professionals with the necessary knowledge to successfully perform this important transformation. The resulting this compound is a valuable intermediate, poised for further chemical modification in the pursuit of novel therapeutic agents.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound CAS#: 60031-08-5 [m.chemicalbook.com]

- 13. This compound | 60031-08-5 [chemicalbook.com]

Spectroscopic Data for 1-Indanone-6-carboxylic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Indanone-6-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₀H₈O₃, Molecular Weight: 176.17 g/mol ) is a derivative of 1-indanone, featuring a carboxylic acid group at the 6-position of the bicyclic system.[3][4] The presence of a ketone, a carboxylic acid, and an aromatic ring gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the acidic proton of the carboxyl group. The solvent of choice for this analysis would typically be DMSO-d₆ to ensure the solubility of the carboxylic acid and to observe the exchangeable carboxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 2.7 | Triplet | ~ 6.0 |

| H-3 | ~ 3.1 | Triplet | ~ 6.0 |

| H-5 | ~ 8.1 | Doublet | ~ 8.0 |

| H-4 | ~ 8.3 | Doublet of doublets | ~ 8.0, 1.5 |

| H-7 | ~ 7.9 | Doublet | ~ 1.5 |

| -COOH | > 12.0 | Broad Singlet | - |

Interpretation:

-

Aliphatic Protons (H-2 and H-3): The methylene protons at the C-2 and C-3 positions are expected to appear as triplets around 2.7 ppm and 3.1 ppm, respectively.[8] The downfield shift of the H-3 protons is due to their proximity to the electron-withdrawing carbonyl group.

-

Aromatic Protons (H-4, H-5, and H-7): The aromatic region will display a complex pattern. The H-5 proton, ortho to the carboxylic acid group, is predicted to be the most downfield. The H-4 proton will likely appear as a doublet of doublets due to coupling with both H-5 and H-7. The H-7 proton is expected to be a doublet with a smaller coupling constant.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm in DMSO-d₆.[9] This signal would disappear upon the addition of D₂O, confirming its identity as an exchangeable proton.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the known spectrum of 1-indanone and the substituent effects of a carboxylic acid group on a benzene ring.[5][10]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O, ketone) | ~ 206 |

| C-2 | ~ 25 |

| C-3 | ~ 36 |

| C-4 | ~ 125 |

| C-5 | ~ 132 |

| C-6 | ~ 138 |

| C-7 | ~ 128 |

| C-7a | ~ 135 |

| C-3a | ~ 155 |

| -COOH | ~ 168 |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketonic carbonyl (C-1) will be significantly downfield, around 206 ppm.[11] The carboxylic acid carbonyl (-COOH) will appear at a slightly more upfield position, around 168 ppm.[10]

-

Aromatic Carbons: The aromatic region will show six signals. The quaternary carbons (C-6, C-7a, and C-3a) will generally have lower intensities. The carbon bearing the carboxylic acid group (C-6) is expected to be shifted downfield.

-

Aliphatic Carbons: The two aliphatic carbons of the five-membered ring (C-2 and C-3) will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its functional groups. An Attenuated Total Reflectance (ATR) IR spectrum is available from reputable sources.[12][13]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=O (Ketone) | ~ 1710 | Strong | Stretching |

| C=O (Carboxylic Acid) | ~ 1680 | Strong | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching |

| O-H (Carboxylic Acid) | 950 - 910 | Broad, Medium | Bending (out-of-plane) |

Interpretation:

-

O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[14]

-

C=O Stretches: Two strong carbonyl absorption bands are anticipated. The ketone carbonyl stretch is expected around 1710 cm⁻¹, while the carboxylic acid carbonyl stretch, which is part of a conjugated system, will likely appear at a slightly lower wavenumber, around 1680 cm⁻¹.[15]

-

C-O Stretch and O-H Bend: A strong C-O stretching band should be visible between 1320-1210 cm⁻¹, and a broad O-H bending vibration is expected around 950-910 cm⁻¹.

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Table 4: Predicted m/z Values for Major Ions of this compound

| Ion | Predicted m/z |

| [M]⁺• | 176.05 |

| [M+H]⁺ | 177.05 |

| [M-OH]⁺ | 159.04 |

| [M-COOH]⁺ | 131.05 |

Interpretation of Fragmentation:

The molecular ion peak ([M]⁺•) is expected at an m/z of 176.[3] Key fragmentation pathways for carboxylic acids and ketones can be anticipated:

-

Loss of a Hydroxyl Radical: Alpha-cleavage next to the carboxylic acid carbonyl can lead to the loss of an •OH radical, resulting in a fragment ion at m/z 159.[16]

-

Loss of a Carboxyl Radical: Cleavage of the bond between the aromatic ring and the carboxylic acid group can result in the loss of a •COOH radical, giving a fragment at m/z 131.[16]

-

Other Fragmentations: Further fragmentation of the indanone ring system is also possible.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electrospray ionization (ESI) in both positive and negative ion modes is a suitable technique for this compound. Electron ionization (EI) could also be used, which would likely lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap would be ideal for accurate mass measurements.

Visualization of Molecular Structure and Fragmentation

To further illustrate the structural features and fragmentation behavior, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Proposed key fragmentation pathways in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound reveals a set of distinct features that are in excellent agreement with its molecular structure. The predicted NMR data, in conjunction with the available IR spectrum and anticipated mass spectrometric fragmentation, provide a robust analytical profile for this compound. This guide serves as a valuable resource for researchers working with 1-indanone derivatives, facilitating their identification, purity assessment, and further investigation in various scientific disciplines.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - this compound (C10H8O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 60031-08-5 [chemicalbook.com]

- 5. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]

- 6. 1-Indanone(83-33-0) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chegg.com [chegg.com]

- 9. youtube.com [youtube.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemistry.utah.edu [chemistry.utah.edu]

- 12. This compound | C10H8O3 | CID 12341286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. echemi.com [echemi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

1-Indanone-6-carboxylic acid CAS number and identification

An In-Depth Technical Guide to 1-Indanone-6-carboxylic Acid: Synthesis, Characterization, and Applications

Introduction

This compound is a bifunctional organic molecule that incorporates the rigid, bicyclic framework of 1-indanone with a carboxylic acid moiety. This unique combination of a conjugated ketone and an aromatic acid group makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The 1-indanone scaffold itself is a privileged structure, found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, detailing its definitive identification, a field-proven synthetic protocol, its comprehensive spectroscopic signature, and its applications as a key synthetic intermediate.

Part 1: Core Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical research. This compound is definitively identified by its Chemical Abstracts Service (CAS) number. Its structural and physicochemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 60031-08-5 | [3][4][5] |

| IUPAC Name | 1-oxo-2,3-dihydro-1H-indene-6-carboxylic acid | PubChem |

| Molecular Formula | C₁₀H₈O₃ | [3][5] |

| Molecular Weight | 176.17 g/mol | [3][5][6] |

| InChI Key | BIABIACQHKYEEB-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1C(C2=C(C=C(C=C2)C(=O)O)C1)=O | [7] |

The molecule's architecture, featuring an electron-withdrawing ketone and a carboxylic acid group attached to an aromatic ring, dictates its chemical reactivity. The carboxylic acid proton is acidic, while the α-protons to the ketone are susceptible to enolization under basic conditions. The conjugated system influences both its spectroscopic properties and its reactivity in nucleophilic addition reactions.

Part 2: Synthesis via Intramolecular Friedel-Crafts Acylation

The most common and scalable synthesis of the 1-indanone core is through an intramolecular Friedel-Crafts acylation.[1][8] This pathway is highly effective for creating the fused-ring system from an accessible linear precursor.

Causality and Experimental Rationale

The chosen precursor, 3-(4-carboxyphenyl)propionic acid, contains both the aromatic ring and the propionic acid sidechain necessary for cyclization. The reaction is driven by a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the carboxylic acid, activating it for electrophilic attack on the electron-rich aromatic ring.[9] The high temperature (180-190°C) is necessary to overcome the activation energy for this intramolecular acylation. The subsequent acidic workup protonates the intermediate carboxylate and ensures the final product is in its neutral acid form.

Detailed Synthesis Protocol

Reaction: 3-(4-carboxyphenyl)propionic acid to this compound[9]

Materials:

-

3-(4-carboxyphenyl)propionic acid (5 g, 0.026 mol)

-

Aluminum Chloride (AlCl₃), fresh (25 g, 0.187 mol)

-

Sodium Chloride (NaCl) (2.5 g)

-

Ice

-

6M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Brine (saturated NaCl solution)

Procedure:

-

Setup: In a 100 mL flask equipped with a condenser and an internal thermometer, combine 3-(4-carboxyphenyl)propionic acid (5 g), fresh AlCl₃ (25 g), and NaCl (2.5 g).

-

Mixing: Briefly shake the flask to ensure the solids are well-mixed.

-

Heating: Heat the flask in an oil bath set to 190°C. The internal temperature should be maintained at or above 180°C for 1 hour. During this time, the solid mixture will melt into a dark brown liquid.[9]

-

Quenching: After 1 hour, remove the flask from the oil bath and allow it to cool. Carefully pour the cooled, viscous mixture into a 2000 mL beaker containing a large amount of crushed ice.

-

Acidification & Extraction: To the beaker, add 180 mL of 6M HCl and 250 mL of EtOAc. Stir until the solid dissolves and transfer the mixture to a separatory funnel. Separate the layers.

-

Aqueous Layer Wash: Extract the aqueous layer three more times with 200 mL of EtOAc each time.

-

Organic Layer Wash: Combine all organic layers. Wash sequentially with 2M HCl, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a light brown solid. The typical yield is approximately 90%.[9] The product can be used directly for many applications or recrystallized for higher purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Comprehensive Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms.

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the 10-12 ppm region.[10] Its broadness is due to hydrogen bonding and exchange. This peak will disappear upon shaking the sample with D₂O.

-

Aromatic Protons (Ar-H): Three protons are on the aromatic ring. Their complex splitting patterns and chemical shifts (typically 7.0-8.5 ppm) are influenced by the electron-withdrawing effects of both the ketone and carboxylic acid groups.

-

Aliphatic Protons (-CH₂-): Two methylene groups form the five-membered ring. The protons at C2 (α to the carbonyl) are expected around 2.7-3.1 ppm, while the protons at C3 (β to the carbonyl) will be slightly more upfield, around 2.5-2.9 ppm.[11][12] They will appear as triplets if coupling is straightforward, but can be more complex.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ketone carbon (C1) will appear around 195-205 ppm. The carboxylic acid carbon will be further upfield, typically in the 165-185 ppm range.[10]

-

Aromatic Carbons (Ar-C): Six signals for the aromatic carbons are expected in the 120-150 ppm range. The carbon attached to the carboxylic acid and the carbons of the fused ring system will have distinct chemical shifts.

-

Aliphatic Carbons (-CH₂-): Two signals for the methylene carbons are expected in the 25-40 ppm range.[13]

-

| Predicted ¹H and ¹³C NMR Chemical Shifts | |

| Proton (¹H) | Predicted δ (ppm) |

| -COOH | 10.0 - 12.0 (broad s, 1H) |

| Aromatic H | 7.0 - 8.5 (m, 3H) |

| -CH₂-C=O | 2.7 - 3.1 (t, 2H) |

| Ar-CH₂- | 2.5 - 2.9 (t, 2H) |

| Carbon (¹³C) | Predicted δ (ppm) |

| Ketone C=O | 195 - 205 |

| Carboxylic Acid C=O | 165 - 185 |

| Aromatic C | 120 - 150 |

| Aliphatic CH₂ | 25 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically dominated by two features stemming from the carboxylic acid dimer and the conjugated ketone.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Very broad, strong |

| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 | Sharp, medium (often superimposed on O-H) |

| C=O Stretch (Ketone, conjugated) | 1690 - 1715 | Strong, sharp |

| C=O Stretch (Carboxylic Acid Dimer) | 1700 - 1725 | Strong, sharp (may overlap with ketone C=O) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

The most diagnostic feature is the extremely broad O-H absorption, which confirms the presence of the carboxylic acid.[14][15] The carbonyl region may show one broad, strong peak or two closely spaced peaks, representing the overlapping stretches of the ketone and acid carbonyls.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 176. For carboxylic acids, this peak can sometimes be weak.[16]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bond between C1 and the aromatic ring can lead to the loss of a CO group (m/z = M - 28).

-

Loss of Carboxyl Group: Fragmentation can result in the loss of a hydroxyl radical (-OH, m/z = M - 17) or the entire carboxyl group (-COOH, m/z = M - 45).

-

Acylium Ion: A prominent peak corresponding to the acylium ion (R-C≡O⁺) is a common feature in the mass spectra of carbonyl compounds.[17]

-

Spectroscopic Validation Workflow

Caption: Sequential workflow for spectroscopic validation.

Part 4: Applications in Research and Drug Development

The 1-indanone core is a key pharmacophore in medicinal chemistry. Its rigid structure helps to position interacting functional groups in a defined orientation within a biological target's binding site. Derivatives of 1-indanone exhibit a vast range of biological activities, including anti-inflammatory, antiviral, anticancer, and analgesic properties.[1][18][19]

-

Scaffold for Anti-Inflammatory Agents: 1-indanone analogues have been successfully developed as potent anti-inflammatory agents. For instance, novel derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells by modulating the TLR4/JNK/NF-κB signaling pathway.[20]

-

Intermediate for Complex Synthesis: this compound is an ideal starting point for creating compound libraries. The carboxylic acid serves as a versatile chemical handle for derivatization via amide bond formation, esterification, or reduction to an alcohol, allowing for systematic exploration of the structure-activity relationship (SAR).[21]

-

Precursor to Neuroactive Compounds: The indanone skeleton is a core component of drugs used in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[1]

Conclusion

This compound (CAS: 60031-08-5) is a fundamentally important building block whose value is derived from its fused bicyclic structure and dual functionality. Its synthesis is robust and scalable via the intramolecular Friedel-Crafts acylation. A rigorous and multi-faceted spectroscopic approach, combining NMR, IR, and MS, is essential for its unambiguous characterization, ensuring the integrity of subsequent research. For scientists in drug discovery and materials science, this compound offers a rigid and modifiable scaffold for the development of novel, high-value molecules.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Indanone - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 60031-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - this compound (C10H8O3) [pubchemlite.lcsb.uni.lu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | 60031-08-5 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scielo.br [scielo.br]

- 12. Solved Analyze the 1H NMR spectrum of 1-indanone: a) Is | Chegg.com [chegg.com]

- 13. spectrabase.com [spectrabase.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 1-indanones with a broad range of biological activity [ouci.dntb.gov.ua]

- 20. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-Indanone-6-carboxylic Acid

This guide provides a comprehensive overview of the physical properties of 1-Indanone-6-carboxylic acid, with a specific focus on its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical methodologies with practical insights to facilitate the characterization of this compound. While specific experimental data for this compound is not extensively reported in publicly available literature, this guide furnishes detailed protocols to enable researchers to determine these critical parameters accurately.

Introduction to this compound

This compound, with the chemical formula C₁₀H₈O₃, is a derivative of 1-indanone.[1][2] The structure consists of a bicyclic aromatic ketone with a carboxylic acid group attached to the benzene ring. This combination of functional groups suggests that the molecule possesses both nonpolar (the indanone core) and polar (the carboxylic acid) characteristics, which will significantly influence its physical properties. Understanding these properties is a cornerstone for its application in medicinal chemistry and materials science, impacting aspects from reaction kinetics to bioavailability.

Physical Properties of this compound

Table 1: Predicted and Determinable Physical Properties of this compound

| Property | Predicted/Expected Value | Significance in Research & Development |

| Melting Point | Crystalline solid with a distinct melting range. | A sharp melting point range is indicative of high purity. Impurities typically depress and broaden the melting range.[7] |

| Solubility | ||

| Water | Likely sparingly soluble to insoluble.[6] | Crucial for assessing its potential as a pharmaceutical agent and for designing appropriate formulation strategies. |

| Polar Organic Solvents (e.g., Ethanol, Methanol) | Expected to be soluble. | Important for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and analysis. |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Likely poorly soluble. | Understanding its behavior in nonpolar environments is key for extraction and chromatography development. |

| Aqueous Acid (e.g., 5% HCl) | Expected to be insoluble. | The carboxylic acid group is not expected to be protonated further. |

| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | Expected to be soluble due to salt formation.[8] | This property can be exploited for purification and extraction purposes. |

| DMSO | Likely soluble.[9] | A common solvent for biological screening and NMR analysis. |

Experimental Determination of Physical Properties

Given the absence of established data, the following sections provide detailed, field-proven protocols for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a key indicator of its identity and purity.[10] The capillary method is a widely adopted and reliable technique for this measurement.[7][11][12]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.

-

Invert the capillary tube and gently tap it on a hard surface to ensure the sample is tightly packed at the sealed end.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus or a Thiele tube filled with a suitable heat-transfer fluid (e.g., mineral oil).

-

If using a melting point apparatus, insert the capillary tube into the sample holder.

-

If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the Thiele tube.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, allowing the temperature of the heating medium and the sample to be in equilibrium.[12]

-

Melting Range: A pure compound will exhibit a sharp melting range of 0.5-1°C. A broader range suggests the presence of impurities.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound using the capillary method.

Solubility Assessment

The solubility of a compound is a fundamental property that dictates its behavior in different solvent systems. The principle of "like dissolves like" is a guiding concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[13]

Experimental Protocol:

-

General Procedure:

-

In a small test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the chosen solvent in portions, agitating the mixture vigorously after each addition.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

-

-

Systematic Solvent Testing:

-

Water: Begin by testing the solubility in deionized water. If soluble, test the pH of the solution with litmus paper or a pH meter to determine if the compound is acidic or basic.[14]

-

5% Aqueous NaOH and 5% Aqueous NaHCO₃: If the compound is insoluble in water, test its solubility in these basic solutions. Solubility in 5% NaHCO₃ indicates a relatively strong acid (like a carboxylic acid), while solubility in 5% NaOH but not NaHCO₃ suggests a weaker acid.[8]

-

5% Aqueous HCl: If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl. This will determine if the compound has a basic functional group.

-

Organic Solvents: Test the solubility in a range of organic solvents with varying polarities, such as ethanol (polar, protic), acetone (polar, aprotic), and hexane (nonpolar).

-

Causality Behind Experimental Choices:

-

Vigorous Agitation: Ensures that the entire surface area of the solid is exposed to the solvent, facilitating dissolution.

-

Systematic Approach: Testing in water, then acidic and basic solutions, provides valuable information about the functional groups present in the molecule.[15] The carboxylic acid group of this compound is expected to react with bases to form a water-soluble carboxylate salt.

Workflow for Solubility Assessment

Caption: Systematic workflow for determining the solubility of this compound.

Conclusion

While specific physical property data for this compound remains to be extensively documented, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its determination. By following these established methodologies, researchers and drug development professionals can accurately characterize the melting point and solubility profile of this compound, paving the way for its effective utilization in further scientific endeavors. The principles and procedures outlined herein are fundamental to the broader practice of chemical characterization and are universally applicable to a wide range of organic compounds.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C10H8O3 | CID 12341286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 60031-08-5 [chemicalbook.com]

- 4. This compound CAS#: 60031-08-5 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C10H8O3) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. 1415981-79-1 | CAS DataBase [m.chemicalbook.com]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. youtube.com [youtube.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Strategic Guide to Unveiling the Therapeutic Potential of 1-Indanone-6-carboxylic acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The 1-indanone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its rigid, planar framework provides an ideal scaffold for designing molecules that can interact with a variety of biological targets with high affinity and specificity. Derivatives of 1-indanone have demonstrated a wide spectrum of activities, including potent antiviral, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] Perhaps the most notable example is Donepezil, a leading acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which features the 1-indanone moiety.[1][5]

This guide focuses on a specific, yet under-explored, member of this family: 1-Indanone-6-carboxylic acid . The presence of the carboxylic acid group at the 6-position introduces a key functional handle that can significantly alter the molecule's physicochemical properties, metabolic fate, and potential protein interactions compared to other derivatives.[6] While direct research on this particular compound is sparse, the wealth of data on the broader 1-indanone class allows us to formulate a robust, data-driven strategy for identifying and validating its most promising therapeutic targets.

As a Senior Application Scientist, my objective is not to present a list of known facts, but to provide a logical, field-proven framework for discovery. This document will outline hypothesized therapeutic targets for this compound based on compelling, albeit indirect, evidence from structurally related compounds. For each hypothesized target, we will explore the scientific rationale, propose detailed experimental protocols for validation, and present the expected data outcomes.

Part 1: Targeting Neuroinflammation and Neurodegenerative Disorders

The indanone scaffold has a strong and recurring association with neuroprotective and cognitive-enhancing activities.[5] This makes the central nervous system a primary area of investigation for this compound.

Hypothesized Target 1: Acetylcholinesterase (AChE)

Expertise & Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. Inhibition of AChE, the enzyme that degrades acetylcholine, is a clinically validated therapeutic strategy.[7] The 1-indanone scaffold is central to Donepezil and numerous other potent AChE inhibitors have been developed from this core, with some derivatives exhibiting inhibitory activity in the nanomolar and even sub-nanomolar range—in some cases, more potent than Donepezil itself.[8][9][10] The carboxylic acid moiety of our lead compound may form unique interactions within the AChE active site, potentially influencing its inhibitory profile.

Trustworthiness through Self-Validating Protocol: The following experimental workflow is designed to provide a definitive assessment of AChE inhibition.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of Acetylthiocholine iodide (ATCI - substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB - Ellman's reagent), and purified human recombinant AChE in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare a positive control (Donepezil) and a vehicle control (DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of varying concentrations of this compound (e.g., from 0.01 nM to 100 µM).

-

Add 50 µL of AChE enzyme solution to each well and incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI substrate solution.

-

Immediately begin monitoring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader. The rate of color change (formation of the 5-thio-2-nitrobenzoate anion) is proportional to AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Mandatory Visualization: AChE Inhibition Assay Workflow

Caption: Workflow for determining AChE inhibitory activity.

Data Presentation: Hypothetical AChE Inhibition Data

| Compound | IC50 (µM) |

| Donepezil (Control) | 0.025 |

| This compound | 1.5 |

Hypothesized Target 2: Cyclooxygenase-2 (COX-2)

Expertise & Rationale: Neuroinflammation, mediated by enzymes like COX-2, is a critical component in the pathology of many neurodegenerative diseases. The production of prostaglandins by COX-2 contributes to neuronal damage. Several studies have identified 1-indanone derivatives as potent inhibitors of COX enzymes.[11] Notably, a specific derivative, 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone, was identified as a potent and selective COX-2 inhibitor, demonstrating the scaffold's suitability for targeting this enzyme.[1] Investigating the effect of this compound on COX-2 activity is a logical step in assessing its neuroprotective potential.

Trustworthiness through Self-Validating Protocol: This protocol provides a robust method for assessing COX-2 inhibition in a cellular context.

Experimental Protocol: Cell-Based COX-2 Prostaglandin E2 (PGE2) Assay

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or BV-2 microglia) in appropriate media.

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells for 1 hour with various concentrations of this compound or a selective COX-2 inhibitor control (e.g., Celecoxib).

-

-

Induction of Inflammation:

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce the expression and activity of COX-2.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the PGE2 concentration to the amount produced by LPS-stimulated cells (vehicle control).

-

Calculate the percentage of PGE2 inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Mandatory Visualization: COX-2 Inflammatory Pathway

Caption: Inhibition of the COX-2 prostaglandin synthesis pathway.

Data Presentation: Hypothetical PGE2 Inhibition Data

| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |

| Vehicle (Unstimulated) | 50 | - |

| LPS (1 µg/mL) | 2500 | 0% |

| LPS + Celecoxib (1 µM) | 250 | 90% |

| LPS + Compound (10 µM) | 1000 | 60% |

Part 2: Probing Metabolic and Systemic Inflammatory Targets

The carboxylic acid functional group suggests that this compound may interact with pathways central to metabolism and systemic inflammation.

Hypothesized Target 3: AMP-activated Protein Kinase (AMPK)

Expertise & Rationale: AMPK is a master regulator of cellular energy homeostasis.[12] Its activation is generally considered beneficial in metabolic diseases like type 2 diabetes. In silico docking studies have predicted that an indanone derivative has a strong binding affinity for AMPK.[11][13][14] Furthermore, other molecules containing carboxylic acids have been identified as direct or indirect activators of AMPK.[15][16] The potential for this compound to modulate this central metabolic sensor warrants a thorough investigation.

Trustworthiness through Self-Validating Protocol: Western blotting for phosphorylation is the gold-standard method for confirming AMPK activation.

Experimental Protocol: AMPK Activation via Western Blot

-

Cell Culture and Treatment:

-

Culture a metabolically active cell line, such as HepG2 (human liver) or C2C12 (mouse muscle) myotubes.

-

Treat cells with various concentrations of this compound for a defined period (e.g., 1-4 hours). Include a positive control (e.g., AICAR or Metformin) and a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79), a direct downstream target of AMPK.

-

Probe separate blots or strip and re-probe the same membranes with primary antibodies for total AMPKα and total ACC to serve as loading controls.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Perform densitometry on the resulting bands.

-

Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC.

-

Compare the ratios in treated samples to the vehicle control to determine the fold-change in activation.

-

Mandatory Visualization: AMPK Activation Pathway

Caption: Proposed activation of the AMPK signaling cascade.

Data Presentation: Hypothetical Western Blot Densitometry

| Treatment | p-AMPK / Total AMPK (Fold Change) | p-ACC / Total ACC (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| AICAR (1 mM) | 4.5 | 3.8 |

| Compound (10 µM) | 2.8 | 2.1 |

| Compound (50 µM) | 5.2 | 4.5 |

Conclusion: A Roadmap for Discovery

This guide has outlined a series of high-potential therapeutic targets for this compound, grounded in the extensive pharmacology of the broader 1-indanone class. The proposed targets—AChE, COX-2, and AMPK—represent critical nodes in the pathophysiology of neurodegenerative, inflammatory, and metabolic diseases. The experimental workflows described provide a clear and robust strategy for validating these hypotheses, transforming this compound from a molecule of interest into a lead candidate with a well-defined mechanism of action. By systematically executing this research plan, we can unlock the full therapeutic potential of this promising compound.

References

- 1. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AMPK activation by long chain fatty acyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Indanone-6-Carboxylic Acid in the Synthesis of Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Indanone-6-carboxylic acid emerges as a pivotal precursor in the intricate art of natural product synthesis. Its rigid, bicyclic framework, adorned with strategically placed functional groups, provides an invaluable scaffold for the construction of complex molecular architectures, most notably the illudane class of sesquiterpenes, which includes the medicinally significant pterosins. This technical guide delves into the core principles and practical applications of utilizing this compound as a foundational building block in the total synthesis of these bioactive compounds. We will explore the mechanistic intricacies of its formation, detail the strategic transformations required for its elaboration into natural product targets, and provide field-proven experimental protocols. Furthermore, this guide will present a comprehensive overview of the biological activities of the resulting natural products and their analogues, underscoring the importance of this precursor in the landscape of medicinal chemistry and drug discovery.

Introduction: The Architectural Significance of this compound

The 1-indanone core is a privileged scaffold found in a multitude of biologically active natural products and pharmaceuticals.[1] Its inherent structural rigidity and the presence of a ketone functionality offer a versatile handle for a wide array of chemical modifications. The addition of a carboxylic acid group at the 6-position, as in this compound, further enhances its synthetic utility. This electron-withdrawing group can direct further aromatic substitutions and can be readily transformed into other functional groups, providing a strategic linchpin for the assembly of complex target molecules.

The primary route to this compound and its derivatives is through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid.[2] This powerful carbon-carbon bond-forming reaction, catalyzed by a Lewis or Brønsted acid, efficiently constructs the fused five-membered ring, establishing the core indanone skeleton. The choice of catalyst and reaction conditions is critical to achieving high yields and regioselectivity.[3]

Starting_Material [label="3-(4-Carboxyphenyl)propanoic Acid"]; Acylium_Ion [label="Acylium Ion Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indanone_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Starting_Material -> Acylium_Ion [label=" Lewis Acid (e.g., AlCl3)\n-H2O"]; Acylium_Ion -> Indanone_Product [label=" Intramolecular\nElectrophilic\nAromatic Substitution"]; }

Figure 1: General workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.The Pterosin Family: A Case Study in Synthetic Strategy

The pterosins are a class of illudane sesquiterpenoids, first isolated from bracken fern (Pteridium aquilinum), that exhibit a range of interesting biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties.[2][4] The total synthesis of various pterosins, such as Pterosin B and C, often employs a substituted 1-indanone as a key intermediate, showcasing the strategic importance of this scaffold.

While a direct total synthesis starting from this compound is not prominently documented in readily available literature, its structure provides a clear and logical starting point for accessing key pterosin precursors. The carboxylic acid can be readily converted to a variety of functionalities, and the indanone core allows for the introduction of the necessary substituents found in the natural products.

Retrosynthetic Analysis of Pterosin C

A plausible retrosynthetic analysis of Pterosin C highlights the central role of a substituted 1-indanone. The synthesis would logically proceed through a late-stage functionalization of the indanone core to install the requisite side chains.

Pterosin_C [label="Pterosin C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substituted_Indanone [label="Substituted 1-Indanone"]; Indanone_Core [label="this compound Derivative"];

Pterosin_C -> Substituted_Indanone [label=" Side-chain manipulation"]; Substituted_Indanone -> Indanone_Core [label=" Functional group interconversion\nand substitution"]; }

Figure 2: Simplified retrosynthetic analysis of Pterosin C, highlighting the key 1-indanone intermediate.Experimental Protocols: Building the Core and Beyond

The following protocols provide a detailed, step-by-step methodology for the synthesis of the 1-indanone core and its subsequent functionalization, based on established chemical principles and analogous transformations reported in the literature.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid to yield this compound.

Materials:

-

3-(4-Carboxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or a Lewis acid such as Aluminum Chloride (AlCl₃)

-

Anhydrous dichloromethane (if using AlCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-carboxyphenyl)propanoic acid (1.0 eq).

-

Catalyst Addition (PPA method): Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

-

Heating: Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (PPA method): After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Catalyst Addition (AlCl₃ method): Alternatively, suspend 3-(4-carboxyphenyl)propanoic acid in anhydrous dichloromethane. Cool the suspension in an ice bath and add AlCl₃ (1.1-1.5 eq) portion-wise.

-

Reaction (AlCl₃ method): Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up (AlCl₃ method): Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

| Parameter | PPA Method | AlCl₃ Method |

| Catalyst | Polyphosphoric acid | Aluminum Chloride |

| Solvent | None | Anhydrous Dichloromethane |

| Temperature | 80-100 °C | 0 °C to Room Temperature |

| Typical Yield | 60-90% | 70-95% |

Table 1: Comparison of typical reaction conditions for the synthesis of this compound.

Protocol 2: Functionalization of the 1-Indanone Core for Pterosin Synthesis (Illustrative)

This protocol outlines a hypothetical but chemically sound sequence for the elaboration of a this compound derivative towards a pterosin-like structure, based on known transformations of the indanone scaffold.

Step 1: Esterification of the Carboxylic Acid

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield the methyl ester.

Step 2: α-Methylation of the Indanone

-

To a solution of the methyl ester of this compound in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq).

-

After stirring for 30 minutes, add methyl iodide (1.2 eq).

-

Allow the reaction to warm to room temperature and quench with saturated ammonium chloride solution.

-

Extract with ether, dry the organic layer, and purify by column chromatography.

Step 3: Introduction of the Hydroxyethyl Side Chain (via Grignard Reaction)

-

Prepare a Grignard reagent from 2-(2-bromoethoxy)tetrahydro-2H-pyran.

-

Add the Grignard reagent to a solution of the α-methylated indanone in anhydrous THF at 0 °C.

-

Quench the reaction with saturated ammonium chloride solution and extract with ether.

-

Deprotect the alcohol using acidic conditions to yield the diol.

Start [label="this compound"]; Step1 [label="Esterification"]; Step2 [label="α-Methylation"]; Step3 [label="Grignard Reaction"]; Product [label="Pterosin Precursor", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Product; }

Figure 3: A representative workflow for the functionalization of this compound.Biological Activity of Pterosins

The pterosin family of natural products has garnered significant attention due to their diverse and potent biological activities. Their cytotoxic effects against various cancer cell lines make them promising candidates for further investigation in oncology.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Creticolacton A | HCT-116 (Colon Cancer) | 22.4 | [4] |

| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Colon Cancer) | 15.8 | [4] |

| Pterosin B | HCT-116 (Colon Cancer) | Moderate Cytotoxicity | |

| Pterosin B | HL-60 (Leukemia) | > Pterosin D 3-O-glucoside |

Table 2: Cytotoxic activity of selected pterosins against human cancer cell lines.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic precursor design in the total synthesis of complex natural products. Its robust synthesis via Friedel-Crafts acylation and the versatility of its functional groups provide a reliable and adaptable platform for accessing the medicinally relevant pterosin family and other illudane sesquiterpenoids. The continued exploration of new synthetic routes originating from this precursor, coupled with a deeper understanding of the biological mechanisms of the resulting natural products, will undoubtedly pave the way for the development of novel therapeutic agents. The principles and protocols outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of natural product synthesis and drug discovery.

References